molecular formula C17H26N2O B12776126 (2-(6-Methoxy-1H-indol-3-yl)ethyl)bis(propan-2-yl)amine CAS No. 127507-02-2

(2-(6-Methoxy-1H-indol-3-yl)ethyl)bis(propan-2-yl)amine

Cat. No.: B12776126
CAS No.: 127507-02-2
M. Wt: 274.4 g/mol
InChI Key: VVHSFCPALYIWMT-UHFFFAOYSA-N
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Description

The compound (2-(6-Methoxy-1H-indol-3-yl)ethyl)bis(propan-2-yl)amine is a derivative of the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including (2-(6-Methoxy-1H-indol-3-yl)ethyl)bis(propan-2-yl)amine, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol . The reaction yields the corresponding tricyclic indole in good yield. Further steps may involve the installation of side chains and functional groups to achieve the desired compound.

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, followed by purification and functionalization steps. The use of efficient catalysts and optimized reaction conditions is crucial for high yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2-(6-Methoxy-1H-indol-3-yl)ethyl)bis(propan-2-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different biological and chemical properties, making them useful for various applications .

Scientific Research Applications

Chemistry

In chemistry, (2-(6-Methoxy-1H-indol-3-yl)ethyl)bis(propan-2-yl)amine is used as a building block for synthesizing more complex molecules.

Biology

Biologically, this compound has shown potential in various studies due to its structural similarity to naturally occurring indole derivatives. It has been investigated for its potential antiviral, anti-inflammatory, and anticancer activities .

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with multiple receptors makes it a candidate for drug development .

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and other materials. Its chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (2-(6-Methoxy-1H-indol-3-yl)ethyl)bis(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets (2-(6-Methoxy-1H-indol-3-yl)ethyl)bis(propan-2-yl)amine apart is its unique combination of the methoxy group and the bis(propan-2-yl)amine side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

127507-02-2

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C17H26N2O/c1-12(2)19(13(3)4)9-8-14-11-18-17-10-15(20-5)6-7-16(14)17/h6-7,10-13,18H,8-9H2,1-5H3

InChI Key

VVHSFCPALYIWMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCC1=CNC2=C1C=CC(=C2)OC)C(C)C

Origin of Product

United States

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